

Independent Verification of TIM-063's K_i Values: A Comparative Guide

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Compound of Interest

Compound Name: TIM-063

Cat. No.: B15616623

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This guide provides an objective comparison of the Ca^{2+} /calmodulin-dependent protein kinase kinase (CaMKK) inhibitor **TIM-063** with the established alternative, STO-609. The inhibitory constant (K_i) values are presented alongside detailed experimental protocols to facilitate independent verification and inform inhibitor selection.

At a Glance: TIM-063 vs. Alternatives

The following table summarizes the reported K_i values for **TIM-063** and STO-609 against the two CaMKK isoforms, CaMKK α and CaMKK β . Additionally, data for TIM-098a, a derivative of **TIM-063** with potent activity against the off-target kinase AAK1, is included for a broader perspective on selectivity.

Compound	Target	K _i (nM)	Primary Reference
TIM-063	CaMKKα	350	Ohtsuka et al., 2020
CaMKKβ	200	Ohtsuka et al., 2020	
STO-609	CaMKKα	80 ng/mL (~255 nM)	Tokumitsu et al., 2002[1]
CaMKKβ	15 ng/mL (~48 nM)	Tokumitsu et al., 2002[1]	
TIM-098a	AAK1	IC ₅₀ = 240	Magari et al., 2024

Note on STO-609 K_i values: The original publication reported K_i values in ng/mL. The approximate molar concentrations are provided for easier comparison, assuming a molecular weight of 313.3 g/mol for STO-609.

Experimental Protocols for K_i Determination

Reproducibility is paramount in research. The following are detailed methodologies for determining the K_i values of **TIM-063** and STO-609, based on the original research publications.

Determination of TIM-063 K_i Values (Ohtsuka et al., Biochemistry, 2020)

1. Reagents:

- Recombinant human CaMKKα and CaMKKβ
- CaMKI (kinase-dead mutant) as substrate
- Calmodulin
- [γ-³²P]ATP
- **TIM-063** (dissolved in DMSO)
- Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM CaCl₂)
- Stopping solution (e.g., phosphoric acid)
- P81 phosphocellulose paper

2. Assay Procedure:

- Prepare a reaction mixture containing the assay buffer, calmodulin, and the specific CaMKK isoform.
- Add varying concentrations of **TIM-063** or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
- Initiate the kinase reaction by adding the kinase-dead CaMKI substrate and [γ - ^{32}P]ATP.
- Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C, ensuring the reaction is in the linear range.
- Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.
- Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

- Determine the initial velocity of the reaction at each inhibitor concentration.
- Plot the reciprocal of the initial velocity ($1/V$) against the reciprocal of the substrate concentration ($1/[S]$) in a Lineweaver-Burk plot for different fixed concentrations of **TIM-063**.
- The K_i value is then calculated from the re-plot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.

Determination of STO-609 K_i Values (Tokumitsu et al., Journal of Biological Chemistry, 2002)[1]

1. Reagents:

- Recombinant CaMKK α and CaMKK β
- Syntide-2 as a peptide substrate
- Calmodulin
- [γ - ^{32}P]ATP
- STO-609 (dissolved in DMSO)
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl_2 , 1 mM DTT, 0.5 mM CaCl_2)
- Stopping solution (e.g., 3% phosphoric acid)
- P81 phosphocellulose paper

2. Assay Procedure:

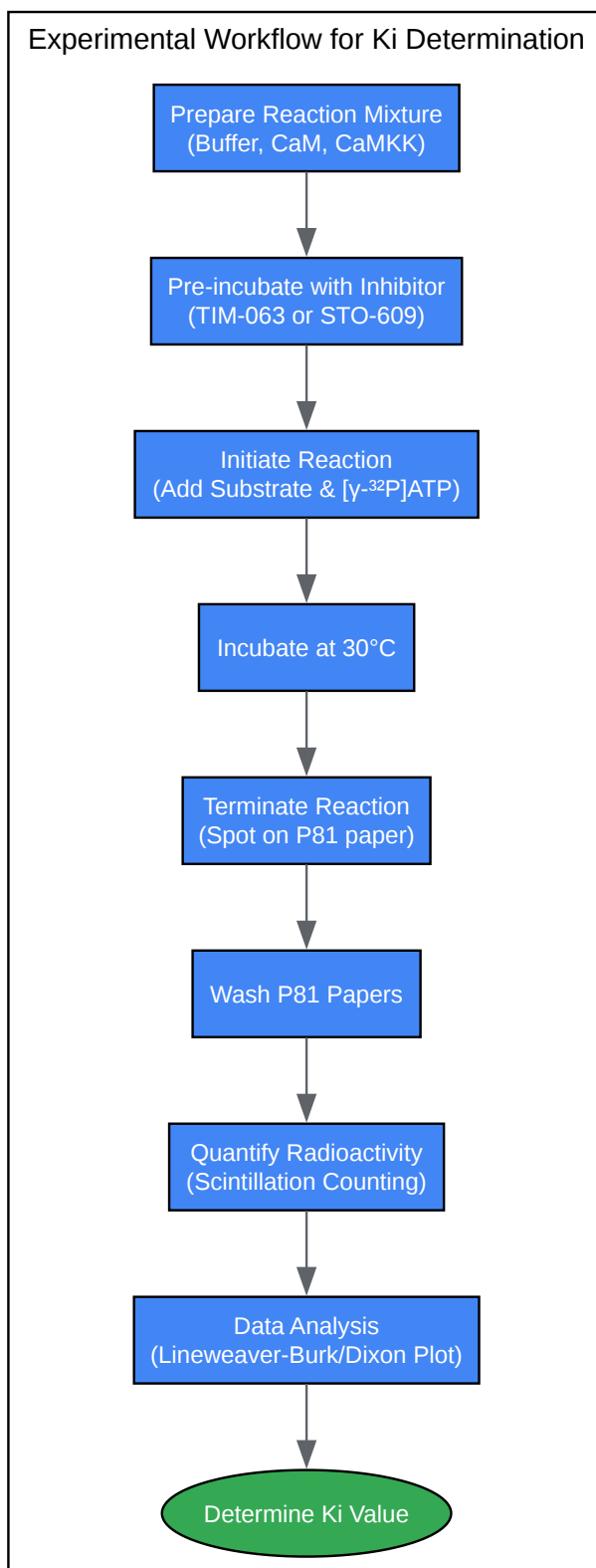
- Set up a reaction mixture containing the kinase buffer, calmodulin, and the respective CaMKK isoform.
- Add various concentrations of STO-609 or DMSO to the mixture and pre-incubate for 5 minutes at 30°C.
- Start the kinase reaction by adding Syntide-2 and [γ - 32 P]ATP.
- Allow the reaction to proceed for 10 minutes at 30°C.
- Stop the reaction by spotting the mixture onto P81 phosphocellulose paper and immersing it in phosphoric acid.
- Wash the papers extensively with phosphoric acid.
- Measure the incorporated radioactivity by scintillation counting.

3. Data Analysis:

- Calculate the reaction velocities at different STO-609 concentrations.
- The K_i values were determined by Dixon plot analysis, plotting the reciprocal of the reaction velocity ($1/V$) against the inhibitor concentration at different fixed substrate concentrations.

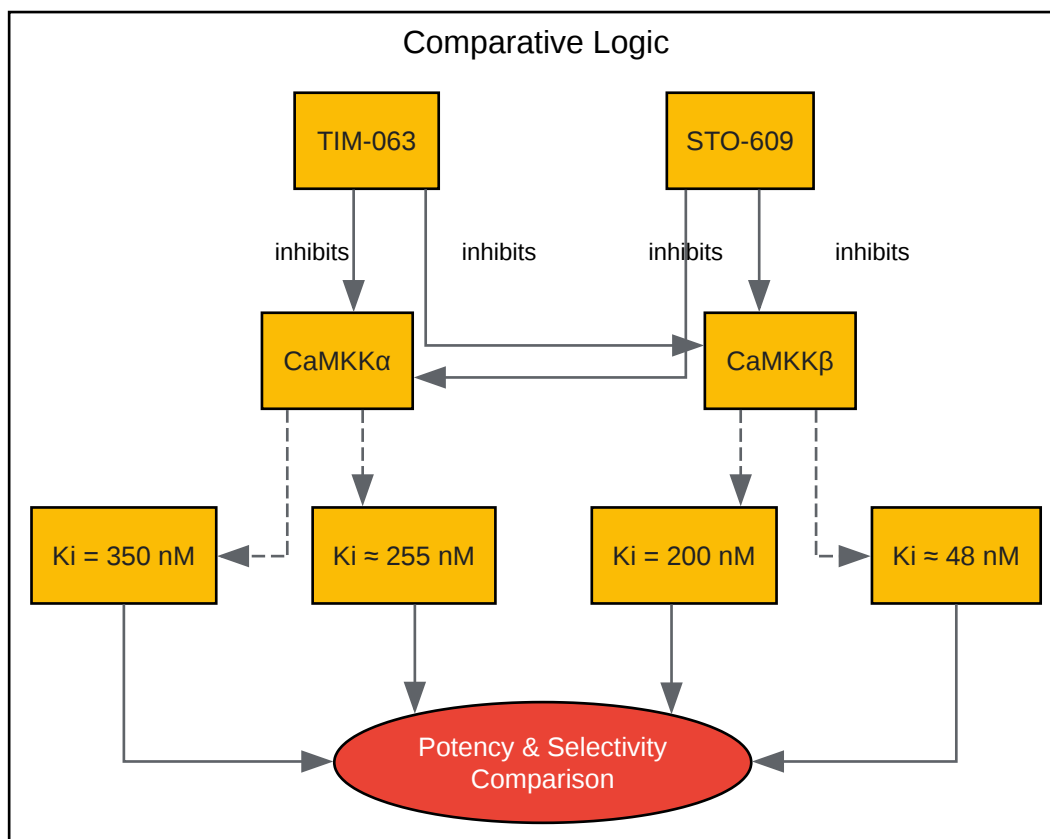
Visualizing the Methodologies

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.



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Caption: A generalized workflow for the in vitro kinase assay used to determine the K_i values of CaMKK inhibitors.

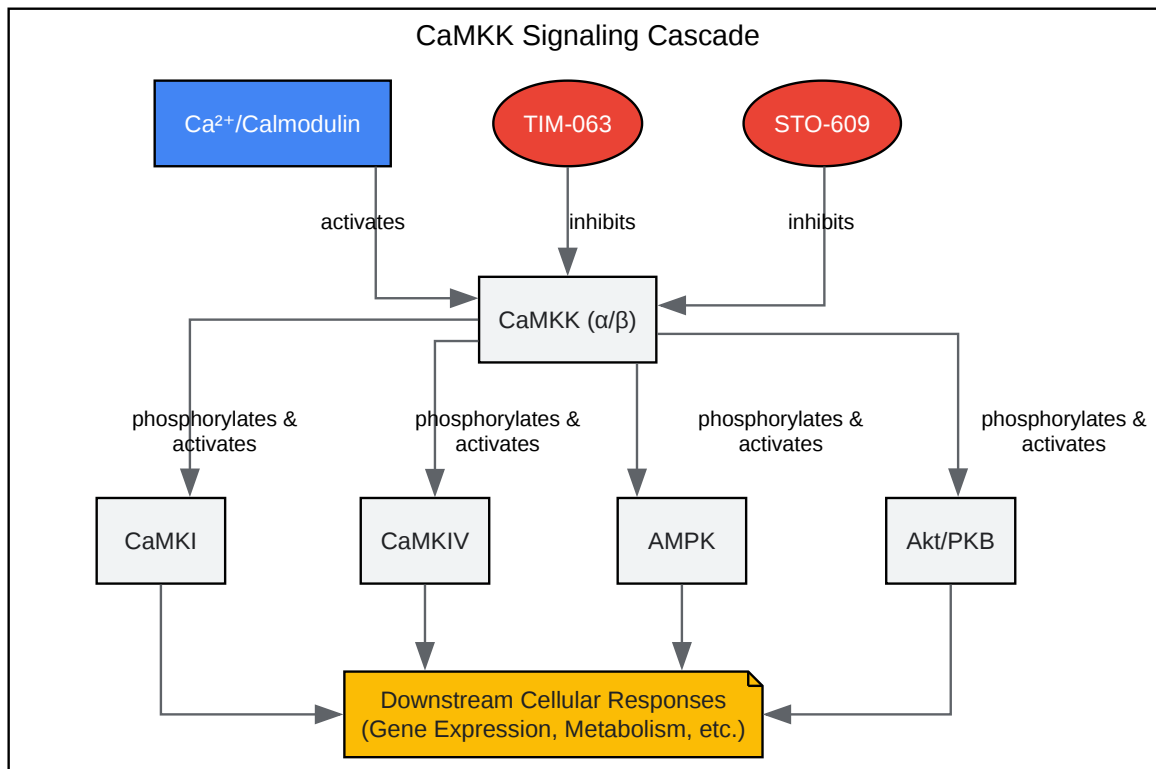


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Caption: Logical relationship for comparing the inhibitory potency of **TIM-063** and STO-609 against CaMKK isoforms.

CaMKK Signaling Pathway

Understanding the biological context of CaMKK inhibition is crucial for interpreting experimental results. CaMKKs are key upstream activators in a signaling cascade that responds to changes in intracellular calcium levels.



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Caption: Overview of the CaMKK signaling pathway and the points of inhibition by **TIM-063** and STO-609.

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References

- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]
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